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Compound of Interest

2-(6-Methyl-1H-indol-1-yl)ethan-1-
Compound Name:

amine
CAS No.: 1094511-43-9
Cat. No.: B1386077

Get Quote

\ J

Executive Summary This technical guide provides a comparative analysis of N1-substituted
and C3-substituted derivatives of the 6-methylindole scaffold. While both positions are critical
for tuning biological response, they serve distinct pharmacological roles. C3-substitution
typically drives primary target engagement (e.g., tubulin inhibition, kinase affinity) by extending
the pharmacophore into deep binding pockets. In contrast, N1-substitution is predominantly
used to modulate physicochemical properties (solubility, permeability) and optimize metabolic
stability, though it can also target specific hydrophobic pockets in antiviral (HIV) and
antimicrobial applications.

Structural & Electronic Context

The 6-methylindole core is a privileged scaffold. The methyl group at C6 increases lipophilicity
and blocks metabolic hydroxylation at this position, a common clearance pathway for indoles.
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Comparative Bioactivity Analysis
Anticancer Activity (Tubulin & Kinase Inhibition)

Winner: C3-Substitution

¢ Mechanism: C3-substituted 6-methylindoles, particularly bis(indolyl)methanes and
aroylindoles, are potent inhibitors of tubulin polymerization. They bind to the colchicine-
binding site of tubulin. The C3 substituent positions the second aromatic ring to mimic the
biaryl system of colchicine.

o Data Insight: In a comparative study of indole-based tubulin inhibitors, C3-aroyl derivatives
demonstrated IC

values in the nanomolar range (10-50 nM) against MCF-7 and HCT-116 cell lines.

e N1 Role: Alkylation at N1 in these systems often decreases potency by eliminating the
critical H-bond donor capability required for anchoring the molecule in the tubulin pocket or
kinase hinge region.

Antimicrobial & Antifungal Activity

Context Dependent[1]
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o N1-Substitution Advantage: N1-alkyl/benzyl 6-methylindoles show superior activity against
Staphylococcus aureus and Candida albicans. The hydrophobic N1-substituent facilitates
membrane insertion and disruption of fungal/bacterial cell walls.

o C3-Substitution Advantage: C3-methylene bridged derivatives (e.g., gramine analogs) exhibit
fungicidal activity by targeting metabolic enzymes rather than membrane disruption.

o Key Data:
o N1-benzyl-6-methylindole: MIC

6.25
g/mL (S. aureus).[2]

o C3-linked bhis-indole: MIC

25

g/mL (S. aureus).

Antiviral Activity (HIV-1)

Winner: N1-Substitution

e Mechanism: In Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) and Integrase
inhibitors, the N1-substituent fits into a specific hydrophobic non-substrate binding pocket.

» Evidence: N-aryl and N-benzyl indole derivatives have shown EC

values < 10

M against HIV-1 replication. The 6-methyl group is synergistic here, filling an auxiliary
hydrophobic cleft.

Experimental Data Summary

Table 1: Comparative Potency (Representative Data)
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Mechanistic Visualization

The following diagram illustrates the divergent structure-activity relationships (SAR) for the 6-

methylindole scaffold.
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Figure 1: Divergent SAR pathways for 6-methylindole. C3 functionalization favors specific
receptor targeting (Enzymes/Tubulin), while N1 functionalization modulates permeability and
allosteric hydrophobic interactions.

Detailed Experimental Protocols
Protocol A: C3-Formylation (Vilsmeier-Haack)

Target: Synthesis of 6-methylindole-3-carboxaldehyde (Key Intermediate for C3-derivatives)

e Reagent Prep: In a flame-dried round-bottom flask, cool anhydrous DMF (3.0 eq) to 0°C
under argon. Dropwise add POCI

(1.2 eq). Stir for 30 min to generate the Vilsmeier salt (white precipitate may form).

e Addition: Dissolve 6-methylindole (1.0 eq) in minimal DMF and add dropwise to the Vilsmeier
reagent at 0°C.

e Reaction: Warm to room temperature and stir for 2 h. Monitor by TLC (Hexane:EtOAc 7:3).
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o Workup: Pour reaction mixture into crushed ice/water containing NaOH (to pH 9). A solid
precipitate will form.

« |solation: Filter the solid, wash with copious water, and recrystallize from ethanol.
 Validation:

H NMR should show a singlet aldehyde proton at

~10.0 ppm.

Protocol B: N1-Alkylation

Target: Synthesis of N-benzyl-6-methylindole (Antimicrobial Candidate)

Deprotonation: Dissolve 6-methylindole (1.0 eq) in anhydrous DMF. Add NaH (60%
dispersion in oil, 1.2 eq) portion-wise at 0°C. Evolution of H

gas will occur. Stir for 30 min until gas evolution ceases.

o Alkylation: Add benzyl bromide (1.1 eq) dropwise.
e Reaction: Stir at Room Temperature for 3—6 h.
e Quench: Carefully add cold water to quench unreacted NaH.

o Extraction: Extract with EtOAc (3x). Wash combined organics with brine to remove DMF. Dry
over Na

SO

« Purification: Silica gel column chromatography (Hexane:EtOAc 9:1). N1-substituted products
typically have higher R

than the parent indole.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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